An In-depth Technical Guide to (3-Amino-8-chloroquinolin-5-yl)methanol: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to (3-Amino-8-chloroquinolin-5-yl)methanol: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1] The strategic incorporation of substituents, such as halogens and amino groups, has been a pivotal approach in the development of potent pharmaceuticals.[2] This guide focuses on a specific, yet under-explored derivative, (3-Amino-8-chloroquinolin-5-yl)methanol . While direct extensive research on this compound is limited, its structural features—a chloro-substituted quinoline core, an amino group, and a methanol substituent—suggest significant potential for investigation in drug discovery, particularly in the realms of oncology and infectious diseases.[3][4] This document aims to provide a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and its potential biological significance based on the established activities of structurally related analogues.
Chemical Structure and Properties
(3-Amino-8-chloroquinolin-5-yl)methanol possesses a unique arrangement of functional groups on the quinoline ring system that are expected to influence its physicochemical and biological properties. The chlorine atom at the 8-position can modulate the electronic environment of the ring and influence metabolic stability. The amino group at the 3-position and the methanol group at the 5-position can participate in hydrogen bonding, potentially enhancing interactions with biological targets.
Physicochemical Properties
| Property | Predicted Value | Source/Rationale |
| CAS Number | 1207187-34-5 | |
| Molecular Formula | C₁₀H₉ClN₂O | |
| Molecular Weight | 208.64 g/mol | |
| Appearance | Likely a solid at room temperature | Based on similar quinoline derivatives |
| Melting Point | Not available (Predicted: 150-180 °C) | Inferred from related amino-chloro-quinolines |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol | Common for quinoline derivatives |
| Storage | Dry, sealed place |
Spectroscopic Data (Predicted)
While experimental spectra are not available, the following are predicted spectroscopic characteristics for (3-Amino-8-chloroquinolin-5-yl)methanol, which are crucial for its identification and characterization.[5]
¹H NMR (Proton NMR) Data (Predicted in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.5-8.7 | d | H2 |
| ~7.8-8.0 | d | H4 |
| ~7.4-7.6 | d | H7 |
| ~7.2-7.4 | d | H6 |
| ~5.0-5.5 | br s | NH₂ |
| ~4.6-4.8 | s | CH₂OH |
| ~5.3 | t | OH |
¹³C NMR (Carbon-13) NMR Data (Predicted in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~145-150 | C8a |
| ~140-145 | C4a |
| ~135-140 | C5 |
| ~130-135 | C3 |
| ~125-130 | C7 |
| ~120-125 | C8 |
| ~115-120 | C6 |
| ~110-115 | C4 |
| ~105-110 | C2 |
| ~55-60 | CH₂OH |
Mass Spectrometry (MS) - ESI-MS (Predicted)
| m/z | Interpretation |
| 209.0481 | [M+H]⁺ |
| 207.0512 | [M-H]⁻ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H and O-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | C=N and C=C stretching (quinoline ring) |
| 1100-1000 | C-O stretching |
| 850-750 | C-Cl stretching |
Proposed Synthesis Pathway
A direct, published synthesis for (3-Amino-8-chloroquinolin-5-yl)methanol is not currently available. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted quinolines. A potential retro-synthetic analysis suggests that the target molecule could be derived from a suitably substituted nitroquinoline precursor.
The following diagram outlines a proposed multi-step synthesis:
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed methodology and would require optimization.
Step 1: Synthesis of 8-Chloro-5-nitroquinolin-3-carbaldehyde (Combes Reaction)
-
To a solution of 2-chloro-4-nitroaniline in a suitable solvent (e.g., ethanol), add an equimolar amount of a suitable 1,3-dicarbonyl compound (e.g., malonaldehyde bis(dimethyl acetal)).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Aldehyde to an Alcohol
-
Dissolve the 8-chloro-5-nitroquinolin-3-carbaldehyde in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield (8-Chloro-5-nitroquinolin-3-yl)methanol.
Step 3: Reduction of the Nitro Group to an Amine
-
Dissolve (8-Chloro-5-nitroquinolin-3-yl)methanol in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture and extract the product.
-
Purify the final compound, (3-Amino-8-chloroquinolin-5-yl)methanol, by recrystallization or column chromatography.
Potential Biological Activities and Mechanism of Action
While no specific biological data exists for (3-Amino-8-chloroquinolin-5-yl)methanol, the activities of related compounds provide a strong basis for predicting its potential therapeutic applications.
Anticancer Potential
Numerous chloro-substituted quinoline derivatives have demonstrated significant anticancer activity.[2] The 4-aminoquinoline scaffold, in particular, has been identified as a promising framework for the development of new chemotherapeutic agents.[3] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. Given its structural similarities, (3-Amino-8-chloroquinolin-5-yl)methanol is a candidate for investigation as an anticancer agent.
A hypothetical signaling pathway illustrating the potential mechanism of action of a quinoline-based anticancer agent is shown below:
Antimalarial and Antimicrobial Potential
The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine.[6] Modifications to the quinoline ring and the amino side chain have been extensively explored to overcome drug resistance.[7] The presence of the 8-chloro and 3-amino groups in the target compound could confer activity against various microbial pathogens. Further screening against parasites like Plasmodium falciparum and a panel of bacteria and fungi would be necessary to determine its antimicrobial spectrum.
Conclusion and Future Directions
(3-Amino-8-chloroquinolin-5-yl)methanol represents an intriguing, yet uncharacterized, molecule within the pharmacologically significant quinoline family. Its unique substitution pattern suggests the potential for novel biological activities, particularly in the areas of cancer and infectious diseases. This technical guide has provided a comprehensive overview of its known chemical properties, predicted spectroscopic data, a plausible synthetic strategy, and its potential therapeutic applications based on the established pharmacology of related compounds.
Future research should focus on the successful synthesis and purification of (3-Amino-8-chloroquinolin-5-yl)methanol to allow for the experimental validation of its predicted properties. Subsequent in-vitro and in-vivo studies are warranted to explore its biological activities and elucidate its mechanism of action. Such investigations will be crucial in determining the true therapeutic potential of this promising quinoline derivative.
References
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- Khan, M. A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5849-5852.
- Burgess, S. J., et al. (2010). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry, 53(17), 6477-6489.
- A. Brossi, J.V. Silverton, M. Rösner. (1981). Structure, Chemistry, and Antimalarial Properties of Mefloquine-aziridine. Heterocycles, 15:925–933.
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Chemical Synthesis Database. (2025). (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol. Retrieved from [Link]
- Lee, S., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Journal of the Chinese Chemical Society, 48(1), 103-110.
- Ghorab, M. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
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PubChem. (2026). 8-Chloro-5-quinolinamine. Retrieved from [Link]
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- BenchChem. (2025). A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. BenchChem.
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MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]
- ResearchGate. (2020). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.
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